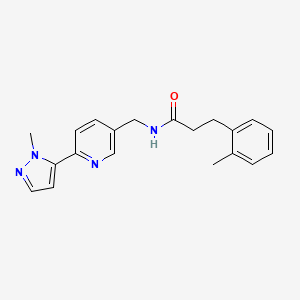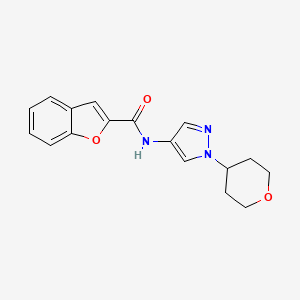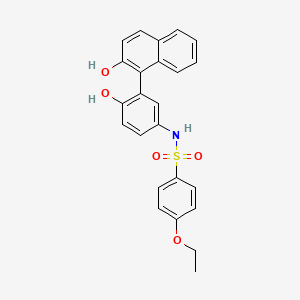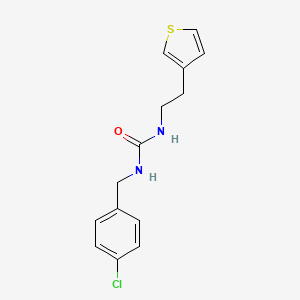
N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine, commonly known as BFPDA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BFPDA belongs to the class of pteridine derivatives, which have been found to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of BFPDA is not fully understood. However, studies have suggested that BFPDA exerts its anticancer activity by targeting multiple signaling pathways involved in cancer progression. BFPDA has been found to inhibit the activity of several enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. BFPDA has also been shown to activate the p53 pathway, which is a tumor suppressor pathway that plays a crucial role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
BFPDA has been found to exhibit several biochemical and physiological effects. Studies have shown that BFPDA can induce DNA damage in cancer cells, which can lead to cell cycle arrest and apoptosis. BFPDA has also been found to inhibit the activity of several enzymes involved in DNA synthesis and repair, which can further contribute to its anticancer activity. Furthermore, BFPDA has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is important for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
BFPDA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using a multistep reaction sequence. BFPDA has also been found to exhibit potent antiproliferative activity against a variety of cancer cell lines, which makes it a promising candidate for further study. However, BFPDA has some limitations for lab experiments. It is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. Furthermore, BFPDA has been found to exhibit some cytotoxicity towards normal cells, which can limit its potential use as an anticancer agent.
Zukünftige Richtungen
There are several future directions for the study of BFPDA. One direction is to further elucidate the mechanism of action of BFPDA, which can help to identify potential targets for cancer therapy. Another direction is to investigate the potential use of BFPDA in combination with other anticancer agents, which can enhance its anticancer activity and reduce its cytotoxicity towards normal cells. Furthermore, studies can be conducted to investigate the pharmacokinetics and pharmacodynamics of BFPDA, which can help to optimize its dosing and administration for clinical use.
Synthesemethoden
BFPDA can be synthesized using a multistep reaction sequence. The first step involves the condensation of 4-butylbenzaldehyde with 4-fluoroaniline to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The amine is then reacted with 2,4-diaminopteridine in the presence of a suitable catalyst to yield BFPDA.
Wissenschaftliche Forschungsanwendungen
BFPDA has been extensively studied for its potential use as an anticancer agent. Studies have shown that BFPDA exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer. BFPDA has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, BFPDA has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Eigenschaften
IUPAC Name |
2-N-(4-butylphenyl)-4-N-(4-fluorophenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6/c1-2-3-4-15-5-9-18(10-6-15)27-22-28-20-19(24-13-14-25-20)21(29-22)26-17-11-7-16(23)8-12-17/h5-14H,2-4H2,1H3,(H2,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCKPMNWUVXPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]prop-2-enamide](/img/structure/B2901158.png)
![3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2901159.png)
![2-(3,4-dimethoxyphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2901160.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2901165.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2901166.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2901170.png)

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2901173.png)


